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Compound of Interest

Compound Name: Antibacterial agent 95

Cat. No.: B12409534 Get Quote

Application Notes and Protocols: 2-(Quinoline-4-
yloxy)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive summary of the pharmacokinetic and

pharmacodynamic properties of 2-(quinoline-4-yloxy)acetamide derivatives, a promising class

of compounds with potent activity against Mycobacterium tuberculosis. The information is

intended to guide further research and development of these molecules as potential anti-

tubercular agents.

Pharmacodynamic Profile
The primary pharmacodynamic effect of 2-(quinoline-4-yloxy)acetamide derivatives is the

potent and selective inhibition of Mycobacterium tuberculosis (Mtb) growth, including against

drug-resistant strains.[1][2]

Mechanism of Action:

The antimycobacterial activity of this class of compounds is attributed to the inhibition of the

QcrB subunit of the menaquinol cytochrome c oxidoreductase, also known as the cytochrome

bc1 complex.[2] This complex is a crucial component of the electron transport chain in M.
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tuberculosis, and its inhibition disrupts the bacterium's energy production, leading to cell death.

[3][4][5]

Signaling Pathway: Inhibition of Mtb Electron Transport
Chain
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Caption: Inhibition of the Cytochrome bc1 complex by 2-(quinoline-4-yloxy)acetamide.

In Vitro Activity
Numerous derivatives of 2-(quinoline-4-yloxy)acetamide have been synthesized and evaluated

for their in vitro activity against the H37Rv strain of M. tuberculosis. The Minimum Inhibitory

Concentration (MIC) is a key parameter for assessing the potency of these compounds.

Compound ID Substitution
MIC (µM) vs. M.
tuberculosis H37Rv

Reference

Lead Compound 2
2-methyl on quinoline,

N-phenyl
0.44 [1]

5b N-phenyl 0.48 [1]

5c N-(3-methoxyphenyl) 0.88 [1]

5d N-(4-methoxyphenyl) 0.44 [1]

5e
N-(2,4-

dimethoxyphenyl)
0.15 [1]

5m

N-(4-

(trifluoromethyl)phenyl

)

0.10 [1]

5s N-(2-naphthyl) 0.05 [1]

Isoniazid (INH) Standard Drug
~0.15 (varies by

study)
[1]

Pharmacokinetic Profile
The pharmacokinetic properties of 2-(quinoline-4-yloxy)acetamide derivatives have been

investigated through in vitro and in vivo studies to assess their drug-like potential.

In Vitro ADME Properties
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Several lead compounds have been profiled for their absorption, distribution, metabolism, and

excretion (ADME) properties in vitro.

Compound ID
Aqueous
Solubility (pH
7.4)

Metabolic
Stability (in
vitro half-life)

CYP450
Inhibition

Reference

5e < 4.4 µM Moderate

No significant

inhibition (IC50 >

10 µM)

[1]

5m < 4.4 µM Moderate

No significant

inhibition (IC50 >

10 µM)

[1]

5s < 4.4 µM High metabolism

No significant

inhibition (IC50 >

10 µM)

[1]

Leading

Compound

(unspecified)

Favorable at

acidic pH (156

µM at pH 1.2)

Low rate of in

vitro metabolism
Not specified [2][6]

In Vivo Pharmacokinetics
A pharmacokinetic study of a lead 2-(quinoline-4-yloxy)acetamide compound (6m) was

conducted in mice, demonstrating good oral exposure.[7]
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Parameter Intravenous (25 mg/kg) Oral (121.6 mg/kg)

Clearance (CL) 2.5 L/h/kg -

Volume of Central

Compartment (V1)
1.8 L/kg -

Intercompartmental Clearance

(Q)
1.1 L/h/kg -

Volume of Peripheral

Compartment (V2)
3.5 L/kg -

Absorption Rate Constant (Ka) - 0.5 h⁻¹

Oral Bioavailability (F) - 51%

Data from a study on a specific lead compound (6m) in the series.[7]

Toxicity Profile
The 2-(quinoline-4-yloxy)acetamide class of compounds generally exhibits a favorable safety

profile in preclinical studies.

Assay Cell Lines Result Reference

Cytotoxicity Vero, HaCat, HepG2 IC50s ≥ 20 µM [1][6]

Cardiac Toxicity Zebrafish (Danio rerio)
No signs of toxicity at

1 and 5 µM
[1][8]

Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of 2-(quinoline-4-

yloxy)acetamide derivatives, based on published literature.

General Synthesis Workflow
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Caption: General workflow for the synthesis and evaluation of derivatives.
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Protocol for Synthesis:

To a solution of the appropriate 4-hydroxyquinoline (1.0 equivalent) in dry dimethylformamide

(DMF), add potassium carbonate (K₂CO₃, ~3.0 equivalents).

Add the desired 2-bromoacetamide derivative (1.0 equivalent) to the reaction mixture.

Stir the reaction at room temperature (~25°C) for approximately 18 hours.

Monitor the reaction completion using an appropriate method (e.g., TLC).

Upon completion, quench the reaction by diluting it with distilled water, which will cause the

crude product to precipitate.

Collect the crude product by filtration.

Purify the product using a suitable technique, such as recrystallization or column

chromatography.

Confirm the structure of the final compound using analytical methods like NMR and mass

spectrometry.[6]

Protocol for Minimum Inhibitory Concentration (MIC)
Assay

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Middlebrook

7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final

concentration of ~5 x 10⁵ CFU/mL.

Include positive controls (e.g., isoniazid, rifampin) and a negative control (no drug).

Incubate the plates at 37°C for 7-14 days.
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Determine the MIC by visual inspection for the lowest concentration of the compound that

completely inhibits bacterial growth.

Protocol for Cytotoxicity Assay (MTT Assay)
Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate at an appropriate density and

allow them to adhere overnight.

Treat the cells with serial dilutions of the test compound for 48-72 hours.

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well

and incubate for 2-4 hours to allow the formation of formazan crystals.

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of

SDS in HCl).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability

against the compound concentration.

Protocol for Intracellular Activity Assay
Infect a monolayer of macrophages (e.g., J774A.1) with M. tuberculosis at a specific

multiplicity of infection (MOI).

After allowing for phagocytosis, remove extracellular bacteria by washing.

Add fresh culture medium containing serial dilutions of the test compound.

Incubate the infected cells for a defined period (e.g., 4-7 days).

Lyse the macrophages to release the intracellular bacteria.

Determine the number of viable bacteria in each well by plating serial dilutions of the lysate

on Middlebrook 7H11 agar plates and counting the colony-forming units (CFU) after

incubation.
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Compare the CFU counts from treated wells to untreated controls to determine the

compound's intracellular activity.[1]

Protocol for In Vitro Metabolic Stability Assay
Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes or S9

fractions in the presence of NADPH (nicotinamide adenine dinucleotide phosphate) as a

cofactor.

Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an

internal standard.

Analyze the concentration of the parent compound remaining in each sample using LC-

MS/MS (liquid chromatography-tandem mass spectrometry).

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of

disappearance of the parent compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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